molecular formula C21H20ClOP B072237 Acetonyltriphenylphosphonium chloride CAS No. 1235-21-8

Acetonyltriphenylphosphonium chloride

Cat. No. B072237
CAS RN: 1235-21-8
M. Wt: 354.8 g/mol
InChI Key: XAMZZEBAJZJERT-UHFFFAOYSA-M
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Description

Acetonyltriphenylphosphonium chloride is a chemical compound used in various organic synthesis processes. It is notable for its role as a catalyst in the protection and deprotection of alcohols as alkyl vinyl ethers, as well as in the cyclotrimerization of aldehydes under solvent-free conditions (Hon & Lee, 1999), (Hon & Lee, 2001).

Synthesis Analysis

Acetonyltriphenylphosphonium chloride can be synthesized through various chemical reactions. For example, it is a reaction product when CoCl2 reacts with acetonyltriphenylphosphonium chloride in acetonitrile (Diop et al., 2015).

Molecular Structure Analysis

The molecular structure of Acetonyltriphenylphosphonium chloride compounds has been characterized in several studies. For instance, single crystals of Tetraphenylphosphonium Tetrachloroterbate(III) and -dysprosate(III) are obtained from reactions with tetraphenylphosphonium chloride (Crisci & Meyer, 1998).

Chemical Reactions and Properties

Acetonyltriphenylphosphonium chloride is involved in various chemical reactions. It has been used as a catalyst for the acylation of alcohols, phenols, thiols, and amines (Khan et al., 2005). Additionally, it facilitates the formation of key intermediates in the synthesis of phosphonopeptide with a P-N bond (Yuan et al., 1991).

Physical Properties Analysis

The physical properties of Acetonyltriphenylphosphonium chloride and related compounds have been studied, including the crystal structure of its complexes. For example, the complex title salt (C21H20OP)2[CoCl4] shows a typical tetrahedral environment for the CoII atom (Diop et al., 2015).

Chemical Properties Analysis

Its chemical properties are characterized by its effectiveness as a catalyst in various reactions, including the protection and deprotection of alcohols and the cyclotrimerization of aldehydes (Hon & Lee, 1999), (Hon & Lee, 2001).

Scientific Research Applications

  • Catalyst in Organic Synthesis : Acetonyltriphenylphosphonium bromide, a related compound, is extremely effective as a catalyst in the protection and deprotection of alcohols as alkyl vinyl ethers. It can be applied to primary, secondary, and tertiary alcohols and phenol (Hon & Lee, 1999).

  • Cyclotrimerization of Aldehydes : This compound also serves as a useful catalyst for the cyclotrimerization of aliphatic aldehydes under solvent-free conditions. It has been shown to be effective for aldehydes with various functionalities (Hon & Lee, 2001).

  • In Synthesis of Phosphonopeptides : Acetonyltriphenylphosphonium chloride facilitates the formation of key intermediates in the synthesis of phosphonopeptides with a P-N bond, as seen in the reaction involving benzyl carbamate, aldehydes, and phosphorus(III) chloride (Yuan, Chen, & Wang, 1991).

  • Polymer-Supported Analogues : Both acetonyltriphenylphosphonium bromide and its polymer-supported analogues are effective catalysts in alcohol protection and deprotection as alkyl vinyl ethers. They are applicable to a wide range of alcohols, including acid-labile ones (Hon, Lee, Chen, & Szu, 2001).

  • Crystal Structure Analysis : The crystal structure of bis(acetonyltriphenylphosphonium) tetrachloridocobaltate(II) has been determined, showing typical tetrahedral environments for both the phosphonium cations and the cobalt anion (Diop, Diop, & Oliver, 2015).

  • Complex Formation with Metals : Acetonyltriphenylphosphonium chloride reacts with potassium hexachlororuthenate(IV) to form a complex, whose structure was confirmed by X-ray diffraction studies (Sharutin, Sharutina, & Senchurin, 2015).

  • Acylation of Alcohols and Aldehydes : Acetonyltriphenylphosphonium bromide (ATPB) is a versatile reagent for the acylation of alcohols, phenols, thiols, and amines and for diacylation of aldehydes under solvent-free conditions (Khan, Choudhury, & Ghosh, 2005).

Safety And Hazards

Acetonyltriphenylphosphonium chloride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It should be stored below +30°C . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-oxopropyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZZEBAJZJERT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924520
Record name (2-Oxopropyl)(triphenyl)phosphanium chloride
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Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Acetonyltriphenylphosphonium chloride

CAS RN

1235-21-8
Record name Phosphonium, (2-oxopropyl)triphenyl-, chloride (1:1)
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Record name Acetonyltriphenylphosphonium chloride
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Record name Acetonyltriphenylphosphonium chloride
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Record name (2-Oxopropyl)(triphenyl)phosphanium chloride
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Synthesis routes and methods

Procedure details

A solution of 55 g of triphenylphosphine, 15.5 ml of chloroacetone and 165 ml of chloroform was refluxed for 45 minutes and after cooling to 20° C., the mixture was poured into 1.65 liters of ether. The mixture was vacuum filtered and the recovered product was washed with ether and dried under reduced pressure to obtain 26.9 g of acetonyltriphenylphosphonium chloride. The said product was added to 270 ml of aqueous 10% sodium carbonate solution and the mixture was stirred for 16 hours and was vacuum filtered. The product was washed with water and dried under reduced pressure to obtain 20.3 g of raw product which was crystallized from 50% aqueous methanol to obtain 16 g of acetonylidene triphenylphosphorane melting at 207°-208° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Name
Quantity
1.65 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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